

A Comparative Guide to the Analytical Confirmation of Synthesized Odorinol

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Compound of Interest

Compound Name: *Odorinol*

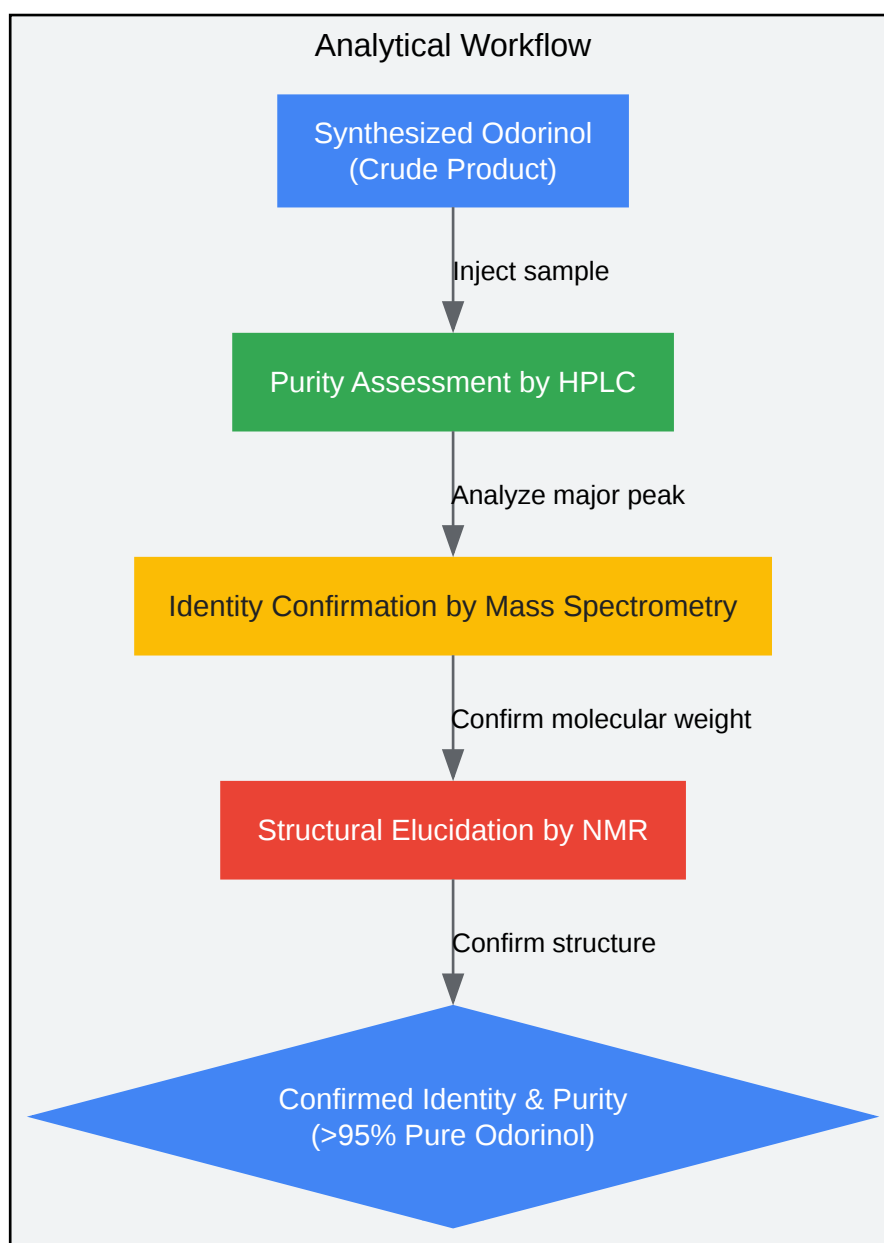
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For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a critical step to ensure data validity and safety. This guide provides a comparative overview of standard analytical techniques for the characterization of synthesized **Odorinol**, a natural product with potential antineoplastic activity.[1] The methodologies, data interpretation, and comparative tables presented herein offer a robust framework for its analysis. **Odorinol**'s chemical formula is C₁₈H₂₄N₂O₃, with a molecular weight of approximately 316.4 g/mol .[2]

Experimental Workflow for Odorinol Confirmation

A multi-pronged analytical approach is essential for the conclusive identification and purity assessment of synthesized **Odorinol**. The workflow begins with the synthesized compound, proceeds through chromatographic separation for purity analysis, and employs spectroscopic methods for definitive structural confirmation.



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Caption: Workflow for purity and identity confirmation of **Odorinol**.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[3][4] It separates the target compound from impurities, allowing for precise

quantification of purity based on peak area. For cannabinoids and similar small molecules, reversed-phase chromatography using a C18 column is a predominant and effective technique. [3]

Experimental Protocol: HPLC-UV

- Sample Preparation: Dissolve 1 mg of synthesized **Odorinol** in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- Instrumentation: Utilize an HPLC system equipped with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic mixture of 70% acetonitrile and 30% water (pH 3.5, adjusted with phosphoric acid).[5]
 - Flow Rate: 1.0 mL/min.[5]
 - Column Temperature: 45 °C.[5]
 - Injection Volume: 20 µL.[5]
 - Detection: UV absorbance at 280 nm (based on the cinnamoyl chromophore).
- Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of **Odorinol** as the percentage of the main peak's area relative to the total area of all peaks.

Data Presentation: Odorinol vs. Potential Impurities

Compound	Retention Time (min)	Peak Area (%)	Interpretation
Odorinol	8.52	98.5%	The main product peak, indicating high purity.
Impurity A	4.25	0.75%	A more polar impurity (elutes earlier).
Impurity B	10.11	0.75%	A less polar impurity (elutes later).

Identity Confirmation with Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming a compound's identity by providing a highly accurate measurement of its molecular weight.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC's separation capability with the sensitive detection of MS.[7]

Experimental Protocol: LC-MS

- **Sample Introduction:** Utilize the eluent from the HPLC separation described above, directing it into the mass spectrometer.
- **Instrumentation:** A Liquid Chromatography system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high resolution).
- **MS Conditions:**
 - **Ionization Mode:** Electrospray Ionization, Positive (ESI+).
 - **Mass Range:** Scan from m/z 100 to 500.
 - **Data Acquisition:** Acquire full scan spectra.
- **Data Analysis:** Determine the mass-to-charge ratio (m/z) of the most abundant ion in the mass spectrum corresponding to the **Odorinol** peak from the chromatogram. Compare this

experimental value to the theoretical m/z for the protonated molecule, $[M+H]^+$.

Data Presentation: Experimental vs. Theoretical Mass

Parameter	Theoretical Value	Experimental Value	Interpretation
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₃	N/A	Based on known structure.
Exact Mass (M)	316.1787 u	N/A	Calculated from atomic masses.
Ion Species	$[M+H]^+$	$[M+H]^+$	Protonated molecule in ESI+.
m/z Value	317.1860	317.1865	Excellent agreement confirms molecular formula.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular formula, NMR spectroscopy provides detailed information about the atomic connectivity, confirming the compound's specific isomeric structure. ¹H and ¹³C NMR are fundamental for the structural elucidation of organic molecules.[\[8\]](#)[\[9\]](#)

Experimental Protocol: ¹H & ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Odorinol** in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), as **Odorinol** is soluble in chloroform.[\[10\]](#) Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[\[8\]](#)
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum.
 - Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

- **Data Analysis:** Analyze the chemical shifts (δ), signal integrations (for ^1H), and splitting patterns (multiplicity) in the ^1H spectrum, and the chemical shifts in the ^{13}C spectrum. Compare the observed data with the expected signals for the **Odorinol** structure.

Data Presentation: Hypothetical ^1H NMR Data for Odorinol

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (Cinnamoyl)	7.2 - 7.6	Multiplet	5H
Vinylic (Cinnamoyl, -CH=)	6.5 - 7.5	Doublets	2H
Pyrrolidine Ring Protons	1.8 - 4.0	Multiplets	7H
Aliphatic (-CH ₂ -CH ₃)	1.5 - 1.9 (CH ₂), 0.9 (CH ₃)	Quartet, Triplet	2H, 3H
Aliphatic (-C(OH)CH ₃)	1.2	Singlet	3H
Amide (-NH-)	~8.0	Broad Singlet	1H
Hydroxyl (-OH)	Variable	Broad Singlet	1H

Note: The table presents plausible chemical shift ranges for educational purposes. Actual values must be determined experimentally.

By comparing the experimental spectra to these expected values and patterns, the precise structure of **Odorinol** can be confirmed, distinguishing it from any potential isomers or structurally related impurities. This multi-technique validation provides the highest confidence in the identity and purity of the synthesized compound.

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